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Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

Cat. No.: B1294518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound Methyl(oxolan-2-ylmethyl)amine. Due to the limited availability of direct

experimental spectra in public databases, this document presents a predictive analysis based

on the known spectroscopic behavior of its constituent functional groups: the oxolane

(tetrahydrofuran) ring and the N-methylaminomethyl group. This guide also outlines detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for this and structurally similar compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl(oxolan-2-
ylmethyl)amine. These predictions are derived from established principles of NMR, IR, and

MS, and by analogy with structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

N-H 1.0 - 2.5 Broad Singlet (br s) -

N-CH₃ 2.3 - 2.5 Singlet (s) -

-CH₂-N 2.5 - 2.8 Multiplet (m)

-CH-O 3.9 - 4.2 Multiplet (m)

-O-CH₂- 3.6 - 3.9 Multiplet (m)

Ring -CH₂- 1.5 - 2.0 Multiplet (m)

Ring -CH₂- 1.8 - 2.2 Multiplet (m)

Predicted solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00

ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

N-CH₃ 35 - 40

-CH₂-N 55 - 60

-CH-O 75 - 80

-O-CH₂- 67 - 72

Ring -CH₂- 25 - 30

Ring -CH₂- 28 - 33

Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16

ppm).

Table 3: Predicted Infrared (IR) Absorption Bands
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

N-H Stretch (Secondary

Amine)
3300 - 3500 Weak to Medium, Broad

C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong

N-H Bend 1550 - 1650 Medium

C-O-C Stretch (Ether) 1050 - 1150 Strong

C-N Stretch (Aliphatic Amine) 1020 - 1250 Medium

Sample state: Neat liquid film.

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation

m/z Proposed Fragment Ion Notes

115 [C₆H₁₃NO]⁺• Molecular Ion (M⁺•)

114 [M-H]⁺ Loss of a hydrogen atom

100 [M-CH₃]⁺ Loss of a methyl radical

85 [C₅H₉O]⁺
Alpha-cleavage, loss of

CH₂NHCH₃

71 [C₄H₇O]⁺
Fragmentation of the

tetrahydrofuran ring

44 [CH₃NHCH₂]⁺
Alpha-cleavage, loss of the

tetrahydrofuryl radical

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for Methyl(oxolan-2-ylmethyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical

structure.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl(oxolan-2-ylmethyl)amine
in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane

(TMS) as an internal standard (0.03% v/v).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g.,

zg30).

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum using a standard pulse

sequence (e.g., zgpg30).
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Set the spectral width to cover the range of 0 to 200 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the

CDCl₃ solvent peak at 77.16 ppm.

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As Methyl(oxolan-2-ylmethyl)amine is a liquid, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the

sample in a volatile solvent like dichloromethane or methanol.

Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI), such as a

quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition:

Use a standard electron ionization energy of 70 eV.[1]

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200

amu.

Data Analysis:

Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Propose fragmentation pathways consistent with the observed peaks. The presence of an

odd number of nitrogen atoms will result in an odd-numbered molecular weight, according

to the nitrogen rule.[2]
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a small

organic molecule like Methyl(oxolan-2-ylmethyl)amine.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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